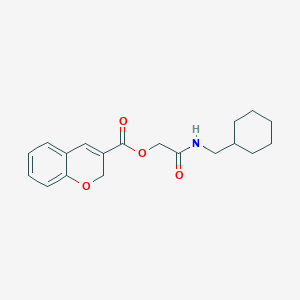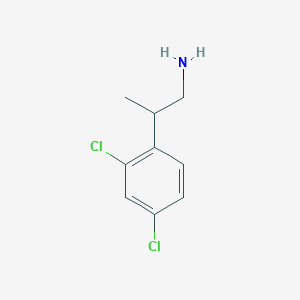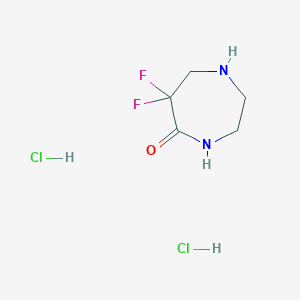![molecular formula C8H10O4 B15216937 Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate](/img/structure/B15216937.png)
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is a highly strained bicyclic compound featuring two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it a valuable intermediate in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.0]butane core on a large scale.
Industrial Production Methods: Industrial production methods often rely on similar synthetic routes but are optimized for large-scale synthesis. The use of flow photochemical addition and batch haloform reactions enables the production of multigram quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bridgehead positions are common, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and organozinc reagents are often employed in cross-coupling reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate involves strain release chemistry. The highly strained bicyclic structure undergoes ring-opening reactions with nucleophiles, radicals, and electrophiles, leading to the formation of cyclobutanes and cyclobutenes . These reactions are facilitated by the inherent ring strain, which lowers the activation energy required for bond cleavage .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another highly strained bicyclic compound with similar applications in chemistry and industry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions.
Uniqueness: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is unique due to its specific ring strain and reactivity profile. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in various fields of research and industry .
Eigenschaften
Molekularformel |
C8H10O4 |
|---|---|
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-5(9)7-3-8(7,4-7)6(10)12-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZPVWGRIDOTZXBG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1(C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(Pyridazin-3-yl)oxy]phenyl}methanol](/img/structure/B15216871.png)
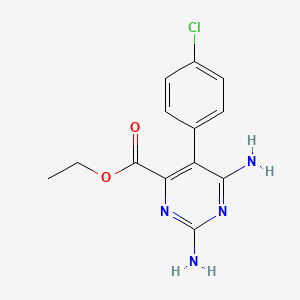
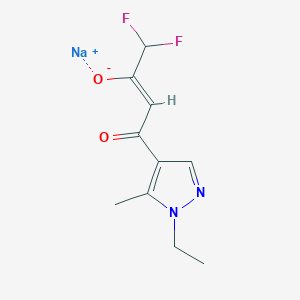
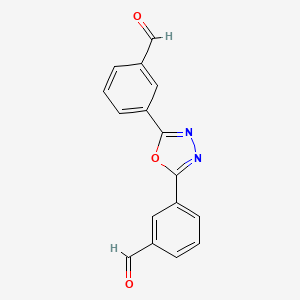
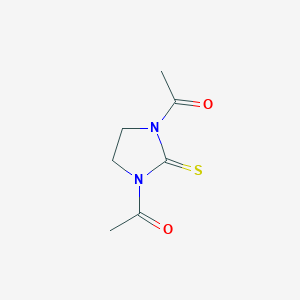
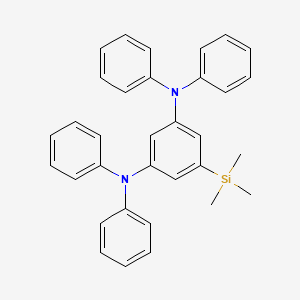
![8-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B15216901.png)
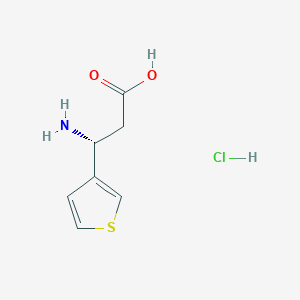
![3,3'-Methylenebis[4-(4-chlorophenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B15216904.png)
